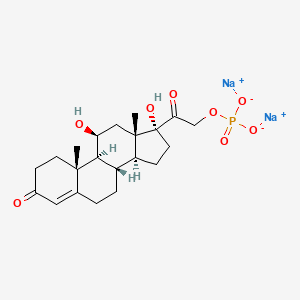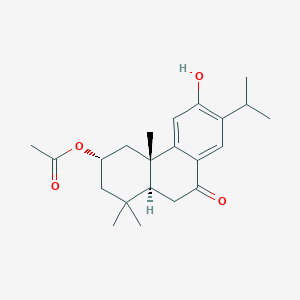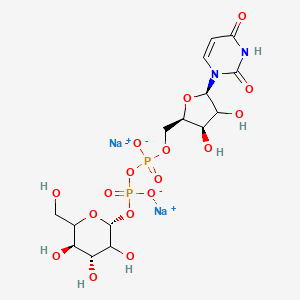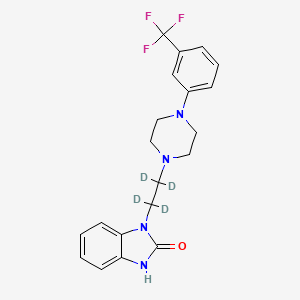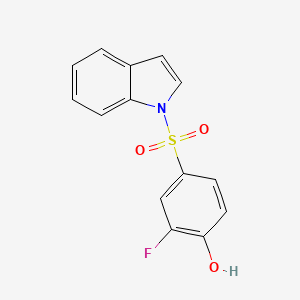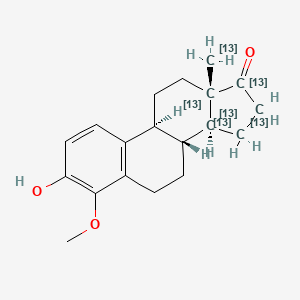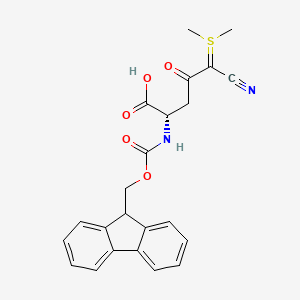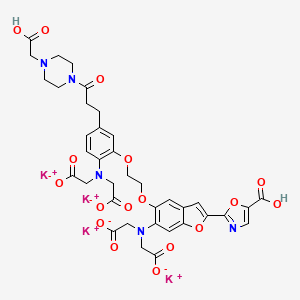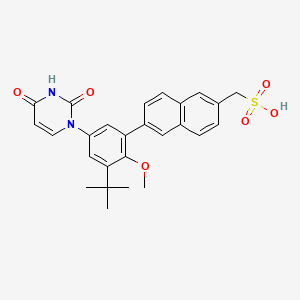
Cyp2C19-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyp2C19-IN-1 is a chemical compound known for its role as an inhibitor of the cytochrome P450 2C19 enzyme. This enzyme is part of the cytochrome P450 family, which is involved in the metabolism of various drugs and endogenous compounds. Inhibitors like this compound are crucial in pharmacogenetics and personalized medicine, as they can modulate the activity of the enzyme and influence drug metabolism and efficacy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cyp2C19-IN-1 typically involves multiple steps, including the formation of key intermediates through reactions such as nucleophilic substitution, oxidation, and reduction. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions of temperature and pressure .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using large-scale reactors, and implementing purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Cyp2C19-IN-1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to specific sites on the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs .
Applications De Recherche Scientifique
Cyp2C19-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the cytochrome P450 2C19 enzyme and its role in drug metabolism.
Biology: Helps in understanding the genetic variations in the CYP2C19 gene and their impact on enzyme activity.
Medicine: Plays a role in personalized medicine by influencing the metabolism of drugs such as clopidogrel, omeprazole, and diazepam.
Industry: Used in the development of new drugs and in the optimization of existing drug therapies.
Mécanisme D'action
Cyp2C19-IN-1 exerts its effects by binding to the active site of the cytochrome P450 2C19 enzyme, thereby inhibiting its activity. This inhibition can alter the metabolism of drugs that are substrates of the enzyme, leading to changes in their pharmacokinetics and pharmacodynamics. The molecular targets and pathways involved include the enzyme’s heme group and the electron transfer chain required for its catalytic activity .
Comparaison Avec Des Composés Similaires
Cyp2C9-IN-1: Another inhibitor of the cytochrome P450 family, specifically targeting the CYP2C9 enzyme.
Cyp2D6-IN-1: Inhibits the CYP2D6 enzyme, which is involved in the metabolism of different drugs compared to CYP2C19.
Uniqueness: Cyp2C19-IN-1 is unique in its specificity for the CYP2C19 enzyme, making it a valuable tool in studying the enzyme’s role in drug metabolism and in developing personalized medicine approaches. Its ability to modulate the activity of CYP2C19 without affecting other cytochrome P450 enzymes highlights its importance in pharmacogenetic research .
Propriétés
Formule moléculaire |
C26H26N2O6S |
|---|---|
Poids moléculaire |
494.6 g/mol |
Nom IUPAC |
[6-[3-tert-butyl-5-(2,4-dioxopyrimidin-1-yl)-2-methoxyphenyl]naphthalen-2-yl]methanesulfonic acid |
InChI |
InChI=1S/C26H26N2O6S/c1-26(2,3)22-14-20(28-10-9-23(29)27-25(28)30)13-21(24(22)34-4)19-8-7-17-11-16(15-35(31,32)33)5-6-18(17)12-19/h5-14H,15H2,1-4H3,(H,27,29,30)(H,31,32,33) |
Clé InChI |
CJIIKXVGUILPKR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1OC)C2=CC3=C(C=C2)C=C(C=C3)CS(=O)(=O)O)N4C=CC(=O)NC4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


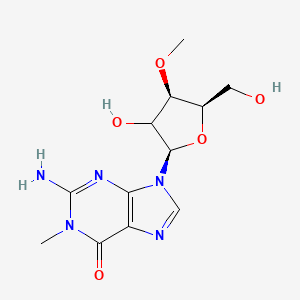
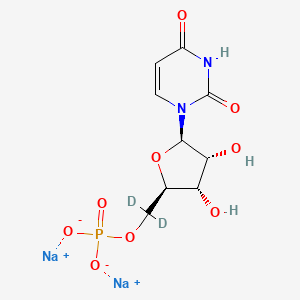
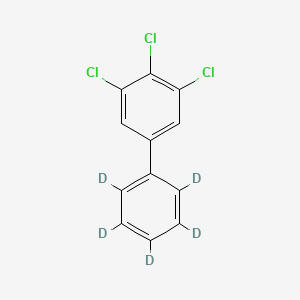
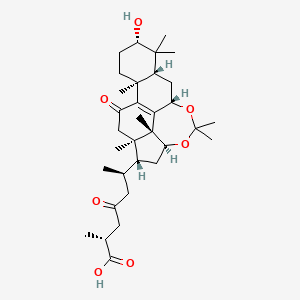
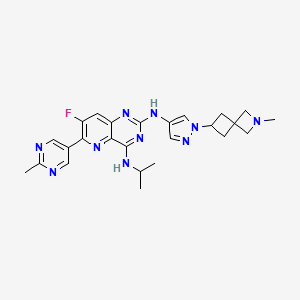
![N-[5-[[(3R)-3-[(2,6-dimethylpyridin-4-yl)methyl]piperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B12402582.png)
